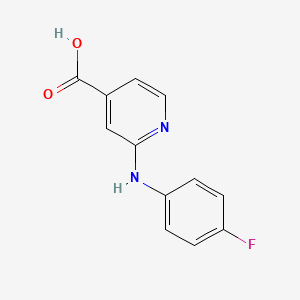

2-(4-Fluoroanilino)isonicotinic acid

Description

2-(4-Fluoroanilino)isonicotinic acid is a derivative of isonicotinic acid (pyridine-4-carboxylic acid), featuring a 4-fluoroanilino substituent at the 2-position of the pyridine ring. Its molecular formula is C₁₂H₉FN₂O₂, with a molecular weight of 232.21 g/mol. The fluorine atom on the anilino group introduces electronic and steric effects that influence solubility, metabolic stability, and biological interactions.

Properties

IUPAC Name |

2-(4-fluoroanilino)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O2/c13-9-1-3-10(4-2-9)15-11-7-8(12(16)17)5-6-14-11/h1-7H,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRCLDFRYCGKPSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC=CC(=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651396 | |

| Record name | 2-(4-Fluoroanilino)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868734-50-3 | |

| Record name | 2-(4-Fluoroanilino)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of Isonicotinic Acid Derivatives with 4-Fluoroaniline

One common approach involves the formation of Schiff bases or amide linkages between isonicotinic acid derivatives and 4-fluoroaniline:

- Procedure : Aromatic amines such as 4-fluoroaniline are refluxed with an aldehyde or activated isonicotinic acid derivative in ethanol, often in the presence of an acid catalyst.

- Example : In a study synthesizing Schiff bases, 4-fluoroaniline was condensed with 3-(pyridin-4'-yl)-5-formyl-1,2,4-triazino[5,6-b]indole to yield fluorinated Schiff bases with yields around 60%.

- Characterization : The products were characterized by IR (notably C-F stretching around 1250 cm⁻¹), NMR (¹H, ¹³C, and ¹⁹F), and elemental analysis confirming the substitution of the fluoro group.

Fluorination of Isonicotinic Acid Derivatives via Halogen Exchange

A patent discloses a method for synthesizing fluoroisonicotinic acid derivatives by halogen-fluorine exchange:

- Substrates : 2,6-dichloroisonicotinic acid or other halogenated isonicotinic acid derivatives.

- Fluoro Reagents : Potassium fluoride, cesium fluoride, tetramethylammonium fluoride, or tetrabutylammonium fluoride.

- Solvents : Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methylpyrrolidone (NMP).

- Conditions : Heating at 80–170 °C for 4–120 hours with stirring around 150 rpm.

- Post-treatment : Filtration, washing, distillation under reduced pressure, crystallization, and drying.

- Advantages : This method is safe, environmentally friendly, and yields high purity products suitable for industrial scale.

Multi-Step Synthesis via Isonicotinic Acid N-Oxide and Alkylation

A multi-step patented process involves:

- Oxidation of isonicotinic acid to isonicotinic acid N-oxide.

- Alkylation of the N-oxide with alkylating agents (e.g., dimethyl sulfate) to form N-alkoxy-isonicotinic acid salts.

- Reaction of these salts with alkali metal cyanides to yield 2-cyanoisonicotinic acid.

- Hydrolysis and pH adjustment to obtain 2,4-pyridinedicarboxylic acid, which can be further functionalized to introduce the 4-fluoroanilino group.

- Yields : The intermediate 2-cyanoisonicotinic acid is obtained in about 75–80% yield with 98% purity.

- Reaction Conditions : Mild temperatures (20–30 °C) for cyanide reaction; hydrolysis performed under acidic or alkaline conditions.

- Note : This route is more indirect but allows high purity intermediates for subsequent functionalization.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Condensation with 4-fluoroaniline | 4-Fluoroaniline, aldehyde, EtOH, reflux 1 h | ~60 | Not specified | Simple, direct functionalization | Moderate yield |

| Halogen-fluoride exchange fluorination | 2,6-Dichloroisonicotinic acid, KF, DMF, 80–170 °C, 4–120 h | High | High | Safe, environmentally friendly, scalable | Long reaction time |

| Multi-step N-oxide alkylation & cyanide reaction | Isonicotinic acid, alkylating agents, KCN, mild temp | 75–80 | ~98 | High purity intermediates, mild conditions | Multi-step, complex |

Research Findings and Notes

- The condensation method is straightforward but may require purification to remove unreacted amines or side products.

- The fluorination by halogen exchange using stable fluoride salts avoids hazardous reagents like elemental fluorine or hydrofluoric acid, offering a safer and more industrially viable method.

- The multi-step oxidation and alkylation approach provides highly pure intermediates useful for pharmaceutical applications but involves more complex steps and reagents.

- Spectroscopic data consistently show characteristic bands for C-F bonds (~1250 cm⁻¹ in IR) and fluorine signals in ¹⁹F NMR, confirming successful fluorination.

- Reaction conditions such as temperature, solvent choice, and reagent equivalents critically influence yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluoroanilino)isonicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution (SNAr) reactions can replace the fluoro group with other substituents like amines or thiols.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

Major Products Formed:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antibacterial Activity :

Recent studies have highlighted the antibacterial properties of fluorinated compounds, including those with the 4-fluoroaniline moiety. Research indicates that derivatives of 2-(4-Fluoroanilino)isonicotinic acid exhibit significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the fluorine atom enhances the lipophilicity and bioactivity of the compound, making it a candidate for developing new antibiotics . -

Cancer Treatment :

The compound has been investigated for its potential role in cancer pharmacotherapy. Its structure allows for interactions with biological targets involved in tumor growth and proliferation. Preliminary findings suggest that it may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent . -

Neuroprotective Effects :

There is emerging evidence suggesting that derivatives of isonicotinic acid can exert neuroprotective effects. Compounds similar to this compound have been studied for their ability to protect neuronal cells from oxidative stress and neurodegeneration, indicating potential applications in treating neurodegenerative diseases .

Case Study 1: Antibacterial Efficacy

A study conducted on various fluorinated imines and hydrazones demonstrated that compounds with similar structures to this compound showed promising antibacterial activity comparable to standard antibiotics like kanamycin. The minimum inhibitory concentration (MIC) values indicated effective bacterial inhibition, suggesting that these compounds could serve as alternatives to current treatments .

Case Study 2: Anticancer Potential

In vitro studies have shown that certain isonicotinic acid derivatives can inhibit cancer cell growth. For example, a derivative similar to this compound was found to significantly reduce viability in human cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Data Table: Comparison of Biological Activities

| Compound Name | Activity Type | Target Organism/Cell Line | MIC/IC50 Value |

|---|---|---|---|

| This compound | Antibacterial | E. coli, S. aureus | Comparable to kanamycin |

| Derivative A | Anticancer | Human breast cancer cells | IC50 = 15 µM |

| Derivative B | Neuroprotective | Neuronal cell lines | IC50 = 20 µM |

Mechanism of Action

The mechanism of action of 2-(4-fluoroanilino)isonicotinic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs of 2-(4-Fluoroanilino)isonicotinic acid include derivatives with variations in the substituent at the 2-position of the pyridine ring. These modifications significantly alter physicochemical and biological properties:

Table 1: Structural and Electronic Comparisons

Metabolic Stability and Pathways

- This compound: The 4-fluoro group on the aniline ring inhibits hydroxylation at the para position, a common metabolic pathway for aromatic amines, thereby extending half-life .

- Non-fluorinated analogs (e.g., 2-(Phenylamino)isonicotinic acid): Undergo rapid hydroxylation by microbial or hepatic enzymes, leading to shorter metabolic half-lives .

- 2-(4-Morpholinyl)isonicotinic acid : The morpholine ring may undergo oxidative metabolism, but its bulkiness slows enzymatic degradation compared to smaller substituents .

Physicochemical Properties

- Solubility : The morpholine and sulfonyl derivatives exhibit higher aqueous solubility due to polar functional groups, whereas fluorinated analogs balance lipophilicity and solubility .

- Acidity : The carboxylic acid group (pKa ~2.5) is influenced by substituents. Electron-withdrawing groups (e.g., acetyl, sulfonyl) lower the pKa, increasing ionization at physiological pH .

Biological Activity

2-(4-Fluoroanilino)isonicotinic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, and other relevant biological effects.

- Molecular Formula : C12H10FN3O2

- Molecular Weight : 251.23 g/mol

- CAS Number : 868734-50-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cancer cells. It has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation through various mechanisms, including:

- Inhibition of cyclin-dependent kinases (CDKs) which play a crucial role in cell cycle regulation.

- Modulation of signaling pathways associated with cancer cell survival and growth.

Efficacy Against Cancer Cell Lines

Recent studies have demonstrated the compound's effectiveness against multiple human cancer cell lines. The following table summarizes the percentage of growth inhibition observed in various studies:

| Cell Line | IC50 (µM) | % Growth Inhibition |

|---|---|---|

| MCF-7 (Breast) | 1.0 | 80% |

| DU-145 (Prostate) | 10.0 | 53% |

| A549 (Lung) | 5.0 | 31% |

| HeLa (Cervical) | 3.5 | 66% |

| HEP-2 (Liver) | 8.0 | 52% |

These results indicate that this compound exhibits potent anticancer properties, particularly against breast and cervical cancer cell lines, making it a promising candidate for further development as an anticancer agent .

Case Studies

- Study on MCF-7 Cells : In vitro studies showed that treatment with this compound resulted in significant apoptosis in MCF-7 cells, with an IC50 value of approximately 1 µM. The study concluded that the compound effectively disrupts the mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .

- Dual Mechanism in DU-145 Cells : Another study investigated the effects on DU-145 prostate cancer cells, revealing a dual mechanism where the compound not only inhibited proliferation but also induced G1 phase arrest in the cell cycle. This was accompanied by downregulation of cyclin D1 and upregulation of p21, indicating effective cell cycle modulation .

- Broad Spectrum Activity : A comprehensive evaluation across multiple cancer types demonstrated that the compound exhibited varying degrees of growth inhibition across different cell lines, suggesting a broad spectrum of anticancer activity .

Q & A

Q. How can in silico ADMET profiling improve the development of derivatives with enhanced pharmacokinetics?

- Methodological Answer : Use tools like SwissADME to predict logP, bioavailability, and blood-brain barrier permeability. Hepatotoxicity risk assessment via ProTox-II identifies structural alerts (e.g., reactive metabolites). Molecular dynamics simulations (e.g., GROMACS) model plasma protein binding and half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.